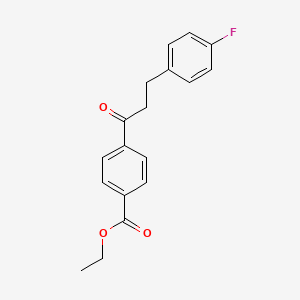

4'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Description

Properties

IUPAC Name |

ethyl 4-[3-(4-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPKWWPIUTWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644571 | |

| Record name | Ethyl 4-[3-(4-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-05-3 | |

| Record name | Ethyl 4-[3-(4-fluorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Carboethoxy-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a propiophenone backbone with a carboethoxy group at the 4' position and a fluorinated phenyl group at the 3 position. The presence of fluorine enhances its lipophilicity and may influence its interactions with biological targets. The molecular weight is approximately 300.32 g/mol, which is significant for its solubility and reactivity characteristics.

Pharmaceutical Development

4'-Carboethoxy-3-(4-fluorophenyl)propiophenone serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural properties allow it to be modified into derivatives that can exhibit enhanced therapeutic effects.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. In vitro assays have shown a dose-dependent reduction in cell viability in several cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Anti-inflammatory Properties : Research is ongoing to explore its anti-inflammatory effects, which may be linked to its ability to inhibit specific enzymes involved in inflammatory pathways.

Biological Studies

The compound's unique structure makes it valuable for studying enzyme inhibition and receptor binding.

- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes that play crucial roles in metabolic pathways, which could affect cellular signaling and function.

- Receptor Modulation : Binding studies suggest that it may act as either an agonist or antagonist depending on the receptor type involved, indicating versatility in therapeutic applications.

Material Science

In the realm of materials science, this compound is explored for developing specialty chemicals and polymers.

- Coatings and Polymers : Its chemical properties allow it to be incorporated into polymer matrices to enhance performance characteristics such as durability and chemical resistance.

In Vitro Studies

A notable study assessed the effects of this compound on human cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics, reinforcing its potential as an anticancer agent.

Animal Models

In vivo experiments using rodent models have shown that administration of this compound can lead to behavioral changes indicative of antidepressant effects. These findings suggest that it may modulate neurotransmitter systems effectively.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Propiophenone Derivatives

Key Observations:

- Substituent Position : The 4'-carboethoxy group in the target compound distinguishes it from positional isomers like 3'-carboethoxy derivatives, which may exhibit different reactivity in nucleophilic acyl substitution or hydrolysis due to electronic effects .

- Fluorine vs.

- Steric Effects: Fluorophenyl groups are known to induce nonplanar molecular conformations due to steric repulsion with adjacent substituents, as seen in metalloporphyrins and chalcones . This could affect crystallization behavior or binding affinity in biological systems.

Crystallographic and Conformational Analysis

Crystal structures of fluorophenyl-containing compounds often reveal nonplanar geometries. For instance:

- Chalcone derivatives exhibit dihedral angles between fluorophenyl and central aromatic rings ranging from 7.14° to 56.26°, influenced by substituent steric effects .

- The target compound’s carboethoxy group may further distort planarity, analogous to steric repulsion observed in meso-fluorophenyl-substituted porphyrins .

Biological Activity

4'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17F O3, and it features a fluorinated phenyl ring which contributes to its lipophilicity and biological interactions. The presence of the carboethoxy group enhances its solubility in biological systems, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties due to their enhanced lipophilicity, which facilitates membrane penetration .

- Anticancer Potential : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among fluorinated organic compounds .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : The compound could interact with receptors associated with inflammatory and cancer pathways, modulating their activity and influencing downstream signaling .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of structurally related compounds found that those with a similar substituent pattern showed significant cytotoxicity against breast cancer cell lines. The most potent analogs had IC50 values ranging from 2.4 to 7.5 µg/mL against HCT-116 cells, indicating promising therapeutic potential .

Case Study: Antimicrobial Properties

Research into antimicrobial properties revealed that fluorinated derivatives often exhibit increased efficacy against microbial strains due to their enhanced ability to disrupt bacterial membranes. This suggests a potential application in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 4'-Carboethoxy-3-(4-fluorophenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis of fluorinated propiophenone derivatives often involves Friedel-Crafts acylation or nucleophilic substitution. For example, the synthesis of 4’-(2,4-Difluorophenoxy)acetophenone (a structural analog) uses pH-controlled reactions (pH 3–6) with acetaldoxime and copper sulfate, followed by steam distillation and benzene extraction . Adjusting pH to 4 maximizes intermediate stability. For 4'-Carboethoxy derivatives, introducing the carboethoxy group may require esterification under anhydrous conditions, using catalysts like H2SO4 or DCC. Post-synthesis purification via reduced-pressure rectification is critical to isolate high-purity products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR will show distinct peaks for the fluorophenyl ring (δ 7.2–7.8 ppm), the propiophenone carbonyl (δ ~2.9 ppm for α-CH2), and the carboethoxy group (δ 1.3 ppm for CH3 and δ 4.3 ppm for CH2) .

- FTIR : Look for C=O stretches at ~1680 cm⁻¹ (ketone) and ~1720 cm⁻¹ (ester), alongside C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]+) and fragmentation patterns for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent thermal degradation. Avoid exposure to moisture, as ester groups may hydrolyze. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can conflicting spectroscopic data for fluorinated propiophenones be resolved during structural elucidation?

Contradictions in NMR or MS data may arise from impurities or isomerism. For example, para- vs. ortho-substitution on the fluorophenyl ring alters splitting patterns in ¹H NMR. Use 2D NMR (COSY, HSQC) to assign coupling interactions definitively. Cross-validate with X-ray crystallography if crystalline samples are available .

Q. What strategies optimize the regioselectivity of fluorophenyl group introduction in propiophenone derivatives?

Regioselectivity is influenced by electronic and steric factors. For 4-fluorophenyl derivatives, directing groups (e.g., methoxy or carboethoxy) can enhance para-substitution. Computational modeling (DFT) predicts electron density distribution to guide synthetic design .

Q. How does the carboethoxy group impact the compound’s reactivity in downstream reactions?

The carboethoxy group acts as an electron-withdrawing substituent, deactivating the aromatic ring toward electrophilic attack. However, it stabilizes intermediates in nucleophilic acyl substitution, enabling functionalization at the ketone moiety. Kinetic studies under varying temperatures (25–80°C) can quantify these effects .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include exothermic reactions during acylation and solvent recovery. Use flow chemistry to control heat dissipation and switch to greener solvents (e.g., ethyl acetate instead of benzene) for safer distillation .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

Q. How can researchers validate the biological or catalytic activity of this compound in interdisciplinary studies?

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms using fluorometric assays .

- Material Science Applications : Evaluate its role as a ligand in metal-organic frameworks (MOFs) via X-ray diffraction and BET surface area analysis .

Data Interpretation and Comparative Analysis

Q. How do structural modifications (e.g., replacing carboethoxy with methoxy) alter the compound’s properties?

Comparative studies show that methoxy groups increase electron density, enhancing electrophilic substitution rates. In contrast, carboethoxy groups improve hydrolytic stability but reduce solubility in polar solvents. Solubility parameters (Hansen solubility spheres) and logP values should be calculated for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.